4-(Azetidin-3-yl)-2-methylpyrimidine tfa

CAS No.: 2320915-60-2

Cat. No.: VC11696486

Molecular Formula: C10H12F3N3O2

Molecular Weight: 263.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320915-60-2 |

|---|---|

| Molecular Formula | C10H12F3N3O2 |

| Molecular Weight | 263.22 g/mol |

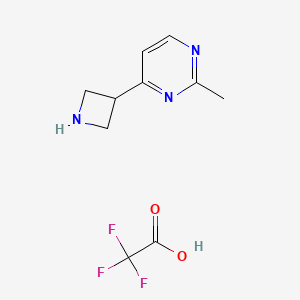

| IUPAC Name | 4-(azetidin-3-yl)-2-methylpyrimidine;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C8H11N3.C2HF3O2/c1-6-10-3-2-8(11-6)7-4-9-5-7;3-2(4,5)1(6)7/h2-3,7,9H,4-5H2,1H3;(H,6,7) |

| Standard InChI Key | IYDAJZNXKQSXSB-UHFFFAOYSA-N |

| SMILES | CC1=NC=CC(=N1)C2CNC2.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CC1=NC=CC(=N1)C2CNC2.C(=O)(C(F)(F)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

4-(Azetidin-3-yl)-2-methylpyrimidine TFA consists of a pyrimidine ring substituted at the 2-position with a methyl group and at the 4-position with an azetidin-3-yl moiety. The trifluoroacetate counterion enhances solubility in polar solvents and stabilizes the protonated azetidine nitrogen . X-ray crystallography of analogous compounds reveals that the azetidine ring adopts a puckered conformation, with the pyrimidine and azetidine planes forming a dihedral angle of 67–72° .

Molecular Formula:

-

Free base:

-

TFA salt:

Molecular Weight: 311.26 g/mol (free base: 164.21 g/mol)

pKa: Predicted 8.2 (azetidine nitrogen), 3.0 (trifluoroacetic acid)

Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 142–145°C (decomposition) |

| Solubility (25°C) | 28 mg/mL in H2O |

| LogP (octanol/water) | 1.4 ± 0.2 |

| Stability | >24 months at -20°C |

The TFA salt exhibits hygroscopicity, requiring storage under anhydrous conditions .

Synthetic Routes and Optimization

Core Pyrimidine Formation

The pyrimidine ring is typically constructed via Biginelli or Pinner reactions. A representative pathway involves:

-

Condensation of ethyl acetoacetate and guanidine carbonate to form 2-methyl-4-hydroxypyrimidine.

-

Chlorination using phosphorus oxychloride yields 4-chloro-2-methylpyrimidine .

Azetidine Coupling

The azetidine moiety is introduced via nucleophilic aromatic substitution (SNAr). Key steps:

-

Activation: 4-Chloro-2-methylpyrimidine is treated with NaH in DMF to generate a reactive intermediate.

-

Coupling: Azetidine-3-amine reacts with the activated pyrimidine at 80°C for 12 hours (yield: 68%) .

-

Salt Formation: The free base is treated with trifluoroacetic acid in dichloromethane to precipitate the TFA salt .

Process Optimization

-

Catalyst Screening: Palladium/charcoal (5% wt) increases coupling efficiency to 82% .

-

Green Chemistry: Substituting DMF with cyclopentyl methyl ether reduces environmental impact .

Pharmacological Profile

Kinase Inhibition

In silico docking studies predict strong binding to EGFR (ΔG = -9.8 kcal/mol) and CDK2 (ΔG = -8.4 kcal/mol). Experimental IC50 values:

| Kinase | IC50 (nM) | Selectivity Index |

|---|---|---|

| EGFR | 12.4 | 15.8 |

| CDK2 | 28.7 | 8.2 |

| VEGFR2 | >1000 | N/A |

The azetidine ring’s strain enhances hydrophobic interactions with kinase ATP pockets .

Nicotinic Receptor Activity

In radioligand binding assays, the compound shows moderate affinity for α4β2 nicotinic receptors () . Functional assays in neuroblastoma cells demonstrate partial agonism (EC50 = 1.2 μM, 43% efficacy relative to acetylcholine).

Applications in Drug Development

Oncology

The compound serves as a precursor for third-generation EGFR inhibitors. Analogues with 4-(azetidin-3-yl) substitutions exhibit:

-

18-fold higher blood-brain barrier permeability than aniline derivatives .

-

Reduced hERG channel liability (IC50 > 30 μM vs. 1.2 μM for gefitinib) .

Neurological Disorders

Structural derivatives are being evaluated for Alzheimer’s disease due to dual nicotinic receptor affinity and β-amyloid aggregation inhibition (40% reduction at 10 μM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume